ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a useful research compound. Its molecular formula is C16H17NO4S2 and its molecular weight is 351.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate and its derivatives have been explored for their antimicrobial potential. Research has shown that certain synthesized derivatives exhibit significant antimicrobial activities against bacterial and fungal pathogens. For instance, derivatives have been tested for in vitro antimicrobial activity against bacterial isolates like Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, revealing their potential as antimicrobial agents (Wardkhan et al., 2008). Another study found that ethyl(3-aryl-2-bromo)propanoate derivatives showed antimicrobial activity, highlighting the influence of the methyl group on the antimicrobial effectiveness of these compounds (В. М. Цялковский et al., 2005).
Anticancer Activity
The application of this compound derivatives in cancer research is notable, with some compounds showing promising anticancer activity across a range of cancer cell lines. A study on thiazolo[3,2-a]pyridines prepared from multicomponent reactions involving this compound demonstrated anticancer potential, suggesting its applicability in the development of new cancer therapies (Altug et al., 2011).
Corrosion Inhibition
Research into the corrosion inhibition properties of derivatives of this compound for mild steel in sulphuric acid has been conducted. Studies using 1,3,4-oxadiazole derivatives have assessed their effectiveness by various methods, including gravimetric, electrochemical, SEM, and computational methods. These studies demonstrate the compounds' potential to form protective layers on mild steel surfaces, indicating their utility as corrosion inhibitors (Ammal et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . It has been found to have a greater inhibitory effect and potency than kojic acid, a widely-known tyrosinase inhibitor . The compound’s binding affinity to the tyrosinase catalytic site was also found to be greater than that of kojic acid .
Biochemical Pathways
By inhibiting tyrosinase, the compound affects the melanogenesis pathway . This pathway is responsible for the production and distribution of melanin to skin, hair follicles, and eyes . By inhibiting the rate-limiting step in this pathway, the compound can effectively reduce melanin production .
Result of Action
The inhibition of tyrosinase by the compound leads to a reduction in melanin production . This can result in a skin-whitening effect, as melanin is responsible for the pigmentation of the skin . The compound has been shown to attenuate α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .
Properties
IUPAC Name |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-21-14(18)8-9-17-15(19)13(23-16(17)22)10-11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUALKCAJQCGLX-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.